6-Methoxy-5-nitro-1H-indazole
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Overview
Description
6-Methoxy-5-nitro-1H-indazole is a useful research compound. Its molecular formula is C8H7N3O3 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Inhibition of Nitric Oxide Synthase
6-Methoxy-5-nitro-1H-indazole and related compounds have been studied for their ability to inhibit nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide. This inhibition is of interest due to the role of nitric oxide in various physiological processes, including neurotransmission and vascular regulation. For instance, 7-methoxyindazole and related substituted indazoles have been synthesized and evaluated as inhibitors of neuronal nitric oxide synthase. These compounds, including 7-methoxyindazole, show promising activity in inhibiting NOS in vitro and also demonstrate related antinociceptive properties (Schumann et al., 2001).
Antiproliferative and Antibacterial Activity
Certain derivatives of indazole, such as 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole, have been synthesized and shown to have significant antiproliferative activity against cancer cell lines, such as lung carcinoma. Additionally, these compounds have demonstrated antibacterial activity, highlighting their potential in the development of new therapeutic agents for treating infections and cancer (Cuartas et al., 2019).
Role in Synthesis of Heterocyclic Compounds
Indazole derivatives, including those related to this compound, are crucial in the synthesis of various heterocyclic compounds. These compounds have applications in medicinal chemistry due to their biological relevance. For example, the Davis-Beirut Reaction utilizes highly reactive nitroso intermediates in the synthesis of various classes of indazoles and their derivatives, showcasing the versatility of these compounds in organic synthesis and drug development (Zhu et al., 2019).
Development of Dyes
Derivatives of this compound have been used in the synthesis of green dyes. These dyes demonstrate significant color intensity due to intramolecular charge transfer states, which are of interest in the field of color chemistry and material sciences. The absorption spectra and extinction coefficients of these dyes have been extensively studied, indicating their potential applications in various industrial processes (Pordel et al., 2014).
Future Directions
Indazole-containing derivatives, including “6-Methoxy-5-nitro-1H-indazole”, represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on the development of novel synthesis methods and the exploration of their biological activities.
Mechanism of Action
Target of Action
6-Methoxy-5-nitro-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have been found to have a wide variety of medicinal applications, including acting as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole compounds generally exert their effects by interacting with their targets and causing changes at the molecular level . The specific interactions and changes caused by this compound remain to be elucidated.
Properties
IUPAC Name |
6-methoxy-5-nitro-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8-3-6-5(4-9-10-6)2-7(8)11(12)13/h2-4H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULAONDBWZZTOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NNC2=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570924 |
Source
|
Record name | 6-Methoxy-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152626-75-0 |
Source
|
Record name | 6-Methoxy-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxy-5-nitro (1H)indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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